molecular formula C29H27ClN2O4S B11631326 N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide

N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B11631326
M. Wt: 535.1 g/mol
InChI Key: QYSIPUWQZCSFFY-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with the molecular formula C22H20ClNO2. This compound is known for its unique chemical structure, which includes a dibenzyl group, a chlorophenyl group, and a methoxybenzenesulfonamido group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of N-benzylideneaniline with benzyl bromide in the presence of a catalyst such as dibutyl tin dichloride and dibutyl stannane . The reaction is carried out in a solvent like tetrahydrofuran, and hexamethylphosphoric triamide is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzyl-4-chlorobenzenesulfonamide: Similar structure but lacks the methoxy group.

    N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide: Similar structure but has a phenoxy group instead of a sulfonamido group.

Uniqueness

N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C29H27ClN2O4S

Molecular Weight

535.1 g/mol

IUPAC Name

N,N-dibenzyl-2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C29H27ClN2O4S/c1-36-27-16-18-28(19-17-27)37(34,35)32(26-14-12-25(30)13-15-26)22-29(33)31(20-23-8-4-2-5-9-23)21-24-10-6-3-7-11-24/h2-19H,20-22H2,1H3

InChI Key

QYSIPUWQZCSFFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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